molecular formula C7H8ClNS B6236047 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole CAS No. 2355122-77-7

5-(chloromethyl)-4-cyclopropyl-1,3-thiazole

Cat. No. B6236047
CAS RN: 2355122-77-7
M. Wt: 173.7
InChI Key:
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Description

5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole (5-CMC) is an organosulfur compound that has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It is a highly versatile compound that can be used for a variety of synthetic reactions, as well as for drug development.

Scientific Research Applications

5-(chloromethyl)-4-cyclopropyl-1,3-thiazole has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for a variety of reactions, including Diels-Alder reactions and Diels-Alder cycloadditions.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole is not well understood. However, it is thought to interact with the cysteine residues in proteins, which can lead to changes in the structure and function of the proteins. This can have a variety of effects on the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole are not well understood. However, it has been shown to inhibit the growth of certain cancer cells in vitro and to have anti-inflammatory effects. It has also been shown to increase the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole in laboratory experiments is its relative ease of synthesis and availability. It is also relatively non-toxic and has a low cost. However, it is not very soluble in water, which can limit its use in certain applications. Additionally, its mechanism of action is not well understood, which can make it difficult to use for certain experiments.

Future Directions

The potential applications of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole are still being explored. Future research could focus on its potential use as a drug, its mechanism of action, and its effects on different cell types. Additionally, research could focus on its use in the synthesis of other compounds, such as agrochemicals and pharmaceuticals. Finally, further research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a cancer treatment.

Synthesis Methods

5-(chloromethyl)-4-cyclopropyl-1,3-thiazole can be synthesized via a two-step process involving the reaction of 4-chlorobenzonitrile and ethyl cyanoacetate in the presence of a base. The reaction yields 5-chloro-2-cyano-4-methylthiazole, which is then reacted with a Grignard reagent to produce 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole. The reaction can be carried out at room temperature and is relatively simple.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylamine", "Chloroacetyl chloride", "Thiourea", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) chloride" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with chloroacetyl chloride in the presence of anhydrous sodium hydroxide to form 4-cyclopropyl-2-chloroacetylthiazolidine.", "Step 2: The thiazolidine intermediate is then treated with thiourea and hydrochloric acid to form 4-cyclopropyl-2-thioxo-1,3-thiazolidine.", "Step 3: The thiazolidine is then oxidized with sodium nitrite and copper(I) chloride to form 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole." ] }

CAS RN

2355122-77-7

Product Name

5-(chloromethyl)-4-cyclopropyl-1,3-thiazole

Molecular Formula

C7H8ClNS

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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